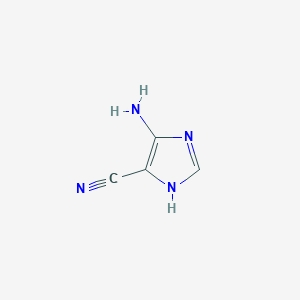

5-Amino-1H-imidazole-4-carbonitrile

Description

Propriétés

IUPAC Name |

4-amino-1H-imidazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPBRDBFOSKYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198980 | |

| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5098-11-3 | |

| Record name | 4-Amino-5-cyanoimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5098-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5098-11-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1H-imidazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63KV6YGG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Amino-1H-imidazole-4-carbonitrile CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1H-imidazole-4-carbonitrile, a pivotal heterocyclic intermediate, holds significant interest within the realms of pharmaceutical and biochemical research. Its structural attributes make it a versatile building block for the synthesis of a wide array of bioactive molecules, most notably purine analogues with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the development of antiviral agents.

Core Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for researchers.

| Property | Value | Source |

| CAS Number | 5098-11-3 | [2][3] |

| Molecular Formula | C₄H₄N₄ | [2] |

| Molecular Weight | 108.10 g/mol | [2] |

| Melting Point | 114-123 °C | |

| IUPAC Name | 4-amino-1H-imidazole-5-carbonitrile | [2] |

| Synonyms | 4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-4-cyanoimidazole | |

| InChI Key | XEPBRDBFOSKYCF-UHFFFAOYSA-N | |

| Form | Solid |

Synthesis Pathway

The synthesis of this compound and its derivatives often originates from aminomalononitrile, a molecule of significant interest in prebiotic chemistry.[4] A common route involves a multicomponent microwave-assisted reaction, which offers an efficient method for generating chemical diversity.[5] The generalized pathway involves the condensation of aminomalononitrile p-toluenesulfonate with an orthoester and an amine source, leading to the formation of the imidazole ring.

Experimental Protocols

Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (General Procedure)

This protocol is adapted from a method used for synthesizing derivatives of this compound.[4]

-

Preparation of Aminomalononitrile Solution: To a solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in an appropriate solvent such as THF (30 mL), add triethylamine (7.1 mmol).

-

Stirring: Stir the resulting mixture at room temperature for 30 minutes.

-

Addition of Reagents: To this solution, add the desired orthoester and α-amino acid methyl ester derivatives.

-

Microwave Irradiation: Subject the reaction mixture to microwave irradiation under controlled conditions to facilitate the cyclization and formation of the imidazole ring.

-

Work-up and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for analyzing the purity of this compound and for monitoring reaction progress. A reverse-phase method is commonly employed.[3][6]

Experimental Protocol for HPLC Analysis

-

Column: Newcrom R1 or a similar C18 reverse-phase column.[6]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[3][6] A typical mobile phase composition could be Acetonitrile: 0.1% o-Phosphoric acid (aq) in a 70:30 ratio.[7]

-

Detection: UV detection at an appropriate wavelength.

-

Flow Rate: A standard flow rate of 1.0 mL/min is often used.

-

Temperature: Analysis is typically carried out at room temperature.

Role in Drug Development: Antiviral Activity

Derivatives of this compound have demonstrated promising antiviral activity, particularly against the Influenza A virus.[4] These compounds serve as crucial synthons for the preparation of purine analogues, which can interfere with viral replication processes. The mechanism of action for some of these novel derivatives involves the blockage of viral budding from the host cell, thereby impairing the release of new virions.[4]

Logical Relationship in Antiviral Drug Discovery

Conclusion

This compound is a compound of considerable importance in medicinal chemistry and drug discovery. Its utility as a precursor for synthesizing purine analogues with significant biological activity, especially antiviral properties, underscores its value to the scientific community. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers working with this versatile molecule. Further exploration of its derivatives is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H4N4 | CID 78777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. researchgate.net [researchgate.net]

The Prebiotic Keystone: A Technical Guide to the Discovery and History of 5-Amino-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1H-imidazole-4-carbonitrile (AICN), a simple heterocyclic molecule, holds a profound significance in the scientific narrative of the origin of life. Its discovery and subsequent study have provided a crucial link in the proposed pathways of prebiotic chemical evolution, leading to the formation of essential biomolecules. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of AICN, tailored for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details significant experimental protocols, and visualizes the intricate chemical pathways and workflows associated with this pivotal compound.

Introduction: A Molecule at the Heart of Prebiotic Chemistry

This compound, also known as 4-amino-5-cyanoimidazole, is a cornerstone in the field of prebiotic chemistry. Its structure, a substituted imidazole ring, is a key precursor in the plausible abiotic synthesis of purines, fundamental components of nucleic acids. The investigation into AICN's origins and reactivity has offered compelling evidence for the potential of simple chemical processes to give rise to the complex building blocks of life. Beyond its role in understanding abiogenesis, AICN and its derivatives have garnered interest in medicinal chemistry as versatile scaffolds for the synthesis of novel therapeutic agents.

The Historical Context: Unraveling the Path from Simple Precursors

The story of AICN is intrinsically linked to the broader quest to understand the chemical origins of life. In the mid-20th century, the famous Miller-Urey experiment demonstrated the formation of amino acids from a simulated primordial atmosphere, sparking intensive research into the abiotic synthesis of other essential biomolecules.

A pivotal hypothesis that emerged was the "HCN world," which posited that hydrogen cyanide (HCN), a simple and abundant molecule in the early Earth's environment, could polymerize to form a variety of organic compounds, including the precursors to proteins and nucleic acids.

The Emergence of Diaminomaleonitrile (DAMN)

Early investigations into HCN polymerization revealed the formation of a key intermediate: diaminomaleonitrile (DAMN), a tetramer of HCN. This set the stage for the discovery of AICN.

The Photochemical Link: The Discovery of AICN

The crucial breakthrough in the history of AICN came from the pioneering work of James P. Ferris and Leslie E. Orgel. In the 1960s, their research focused on the chemical transformations of HCN and its oligomers under prebiotic conditions. While a definitive first synthesis paper is not readily apparent, a 1965 publication by Ferris and Orgel pointed towards the significance of 4-amino-5-cyanoimidazole in the synthesis of adenine from HCN polymerization.[1] Subsequent work solidified the understanding that AICN could be formed through the photochemical rearrangement of DAMN. This light-induced cyclization was a landmark discovery, demonstrating a plausible prebiotic pathway to a key purine precursor with near-quantitative yields.[2][3]

This discovery provided a robust chemical route from a simple prebiotic feedstock (HCN) to a molecule poised for the construction of more complex biological structures.

Synthesis of this compound: From Prebiotic Models to Modern Methods

The synthesis of AICN has evolved from early prebiotic simulations to efficient, modern laboratory techniques.

The Prebiotic Pathway: Photochemical Rearrangement of DAMN

The historical and prebiotically most relevant synthesis of AICN involves the ultraviolet irradiation of an aqueous solution of diaminomaleonitrile (DAMN).

-

Materials: Diaminomaleonitrile (DAMN), deionized water.

-

Apparatus: A quartz reaction vessel, a high-pressure mercury lamp (or other suitable UV source), a magnetic stirrer.

-

Procedure:

-

A dilute aqueous solution of DAMN (e.g., 0.01 M) is prepared in the quartz reaction vessel.

-

The solution is deoxygenated by bubbling with nitrogen gas for at least 30 minutes to prevent photo-oxidation.

-

The solution is then irradiated with a UV source while being stirred continuously.

-

The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the decrease in the DAMN absorbance and the emergence of the AICN absorbance peak.

-

Upon completion of the reaction, the solvent is removed under reduced pressure to yield AICN.

-

-

Note: Yields for this reaction have been reported to be near-quantitative under optimal conditions.[2][3]

Modern Synthetic Approaches

In recent years, more efficient and scalable methods for the synthesis of AICN and its derivatives have been developed, driven by its utility in medicinal and materials chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. A notable method involves the multicomponent reaction of aminomalononitrile, trimethyl orthoacetate, and various amino acid esters.

-

Materials: Aminomalononitrile p-toluenesulfonate (AMNS), triethylamine, trimethyl orthoacetate (TOA), appropriate amino acid methyl ester, and a suitable solvent (e.g., THF).

-

Apparatus: A dedicated microwave synthesizer.

-

Procedure:

-

A solution of AMNS in the chosen solvent is treated with triethylamine at room temperature.

-

TOA and the amino acid methyl ester are added to the mixture.

-

The reaction vessel is sealed and subjected to microwave irradiation at a specific temperature and time.

-

After cooling, the reaction mixture is worked up, typically involving solvent evaporation and purification by column chromatography.

-

Reflecting its prebiotic origins, a high-yielding, one-pot synthesis of purine precursors from AICN has been developed in water. This method involves the reaction of AICN with 2-aminooxazole and formaldehyde.

-

Materials: this compound (AICN), 2-aminooxazole, formaldehyde solution, water.

-

Procedure:

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis of this compound and its derivatives.

| Synthesis Method | Reactants | Solvent | Conditions | Yield | Reference |

| Photochemical Rearrangement | Diaminomaleonitrile (DAMN) | Water | UV Irradiation | Near-quantitative | [2][3] |

| Microwave-Assisted Multicomponent | Aminomalononitrile, Trimethyl orthoacetate, Amino acid esters | THF | Microwave Irradiation | 15-60% | [5] |

| Aqueous One-Pot Assembly | AICN, 2-aminooxazole, Formaldehyde | Water | Room Temperature, pH 5.0 | 69% | [4] |

Table 1: Comparison of Synthetic Methods for AICN and its Derivatives.

Role in Chemical Evolution and Prebiotic Pathways

The significance of AICN lies in its position as a critical intermediate in the prebiotic synthesis of purines. The pathway from HCN to purines via DAMN and AICN provides a plausible route for the formation of adenine and guanine on the early Earth.

References

- 1. Aminomalononitrile and 4-amino-5-cyanoimidazole in hydrogen cyanide polymerization and adenine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]

Core Physical Properties of 5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide for Researchers

Introduction

5-Amino-1H-imidazole-4-carbonitrile, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is integral to various purine analogs and other therapeutic agents, demonstrating significant utility in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core physical properties of this compound, specifically its melting point and solubility, supported by detailed experimental protocols and logical workflow visualizations to aid researchers in its effective application.

Physical Properties

The physical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The key physical data are summarized in the table below.

| Physical Property | Value | References |

| Melting Point | 114 - 133 °C | [1][2][3] |

| Note: Different sources report varying ranges. | ||

| 114-123 °C | [1] | |

| 129-133 °C | [2] | |

| 128-130 °C | [3] | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [3] |

| Appearance | White to light yellow crystalline powder. | [2] |

| Molecular Formula | C₄H₄N₄ | [1][2] |

| Molecular Weight | 108.10 g/mol | [1][4] |

Experimental Protocols

Detailed methodologies for the determination of the physical properties of this compound are outlined below. These protocols are standard procedures that can be adapted for specific laboratory settings.

1. Determination of Melting Point via Capillary Method

This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Vernier Melt Station or similar)[5]

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[6]

-

Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.[5][7]

-

Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

If the approximate melting point is known, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

Observation:

-

Record the temperature at which the first liquid drop appears. This is the beginning of the melting range.

-

Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[5]

-

-

Cooling and Repetition: Allow the apparatus to cool. A second determination should be performed with a fresh capillary tube and sample to ensure accuracy.

Logical Workflow for Melting Point Determination

Caption: Workflow for the experimental determination of melting point.

2. Qualitative Solubility Determination

This protocol provides a general method for assessing the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Dichloromethane)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer

Procedure:

-

Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Sample Addition: Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to the test tube.

-

Mixing: Agitate the mixture vigorously using a vortex mixer for at least 30 seconds.

-

Observation: Visually inspect the solution for any undissolved solid.

-

Soluble: If the solid completely dissolves.

-

Partially Soluble: If some of the solid dissolves but a portion remains undissolved.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature.

-

Documentation: Record the observations for each solvent tested.

Application in Drug Discovery and Synthesis

This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly in the development of antiviral and anticancer agents.[2] Its imidazole core is a common scaffold in medicinal chemistry. The physical properties outlined in this guide are fundamental for its use in these synthetic pathways.

Signaling Pathway Context: Role as a Synthetic Precursor

The diagram below illustrates the logical flow of how a precursor chemical like this compound is utilized in a drug discovery pipeline.

Caption: Role of this compound in a drug discovery workflow.

References

- 1. 5-氨基咪唑-4-腈 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mybiosource.com [mybiosource.com]

- 4. This compound | C4H4N4 | CID 78777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ursinus.edu [ursinus.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Tautomerism in 5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide for Researchers

An In-depth Analysis of Tautomeric Landscapes and Characterization Methodologies

Introduction

5-Amino-1H-imidazole-4-carbonitrile (AICN), a pivotal precursor in the prebiotic synthesis of purines and a significant scaffold in medicinal chemistry, exhibits a rich tautomeric landscape that dictates its chemical reactivity, physical properties, and biological interactions.[1] Understanding the delicate equilibrium between its various tautomeric forms is crucial for researchers in drug development, chemical biology, and materials science. This technical guide provides a comprehensive overview of the tautomerism of AICN, presenting predicted physicochemical data, detailed experimental protocols for characterization, and logical workflows for tautomer identification. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies and experimental data of analogous heterocyclic systems to provide a robust predictive framework.

The Tautomeric Landscape of this compound

The tautomerism in this compound primarily involves prototropic shifts, leading to several potential isomers. The most significant of these are the amino tautomers, where the proton is located on one of the ring nitrogen atoms, and the imino tautomers, where the exocyclic nitrogen forms a double bond with the imidazole ring. The principal tautomers are:

-

This compound (1H-amino)

-

5-amino-3H-imidazole-4-carbonitrile (3H-amino)

-

5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile (imino)

The relative stability and population of these tautomers can be influenced by the physical state (gas, solution, solid), solvent polarity, and temperature.

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical and Spectroscopic Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of tautomers.[2] The following tables summarize the predicted quantitative data for the primary tautomers of AICN. These values are based on established principles and data from similar heterocyclic systems and should be considered as a guide for experimental design and data interpretation.

Table 1: Predicted Relative Energies and Dipole Moments

| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Dipole Moment (Debye) |

| This compound | 0 (most stable) | ~ 4-5 |

| 5-amino-3H-imidazole-4-carbonitrile | +1 to +3 | ~ 6-7 |

| 5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile | +5 to +8 | ~ 8-10 |

Note: The 1H-amino tautomer is generally predicted to be the most stable in the gas phase. Polar solvents are expected to stabilize the more polar tautomers, potentially altering the equilibrium.

Table 2: Predicted Key Spectroscopic Features

| Spectroscopic Method | Feature | 5-amino-1H/3H-imidazole-4-carbonitrile (Amino Tautomers) | 5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile (Imino Tautomer) |

| ¹³C NMR | C5 Chemical Shift (δ, ppm) | 145 - 155 | 160 - 170 |

| IR Spectroscopy | N-H Stretch (cm⁻¹) | 3400 - 3200 (broad, two bands for NH₂) | 3300 - 3100 (sharper, for ring NH and imino NH) |

| C=N Stretch (cm⁻¹) | ~1650 (ring) | ~1680 - 1650 (exocyclic C=N) | |

| UV-Vis Spectroscopy | λmax (nm) | 230 - 250 | 260 - 280 (bathochromic shift due to extended conjugation) |

Experimental Protocols for Tautomer Characterization

The following are generalized methodologies for the spectroscopic and structural analysis of AICN tautomers, based on common practices for similar heterocyclic compounds.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the tautomers present in solution and determine their relative populations.

Apparatus:

-

NMR Spectrometer (400 MHz or higher)

-

5 mm NMR tubes

Reagents:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvents (e.g., DMSO-d₆, CD₃CN, CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Dissolve the AICN sample in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

For ¹³C NMR, pay close attention to the chemical shift of the C5 carbon, as it is a key indicator of the amino vs. imino form.[5]

-

Perform variable temperature NMR studies to investigate the dynamics of the tautomeric equilibrium.

-

Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the unambiguous assignment of signals.

Infrared (IR) Spectroscopy

Objective: To identify functional groups characteristic of each tautomer in the solid state or in solution.

Apparatus:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory or KBr pellet press

Reagents:

-

AICN sample (1-2 mg)

-

Dry Potassium Bromide (KBr) for pellet preparation

Procedure (ATR):

-

Place a small amount of the solid AICN sample directly onto the ATR crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the spectrum for characteristic N-H stretching bands (amino vs. imino) and C=N stretching vibrations.[6]

UV-Visible (UV-Vis) Spectroscopy

Objective: To observe differences in the electronic transitions of the tautomers and potentially quantify their ratio in solution.

Apparatus:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

Reagents:

-

AICN sample

-

UV-grade solvents (e.g., ethanol, acetonitrile, water)

Procedure:

-

Prepare a dilute stock solution of AICN in the chosen solvent.

-

Prepare a series of dilutions to find an optimal concentration with absorbance in the range of 0.1-1.0 AU.

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax). A bathochromic (red) shift is indicative of the more conjugated imino tautomer.[7]

X-ray Crystallography

Objective: To definitively determine the tautomeric form present in the solid state.

Apparatus:

-

Single-crystal X-ray diffractometer

Procedure:

-

Grow single crystals of AICN suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Mount a suitable crystal on the diffractometer.

-

Collect diffraction data.

-

Solve and refine the crystal structure to determine the atomic positions and unequivocally identify the tautomer present.[8]

Logical Workflow for Tautomer Identification

The following diagram illustrates a logical workflow for the comprehensive characterization of the tautomeric state of this compound.

Caption: Workflow for the identification of tautomers of AICN.

The tautomerism of this compound is a fundamental aspect of its chemistry that requires careful consideration in any research or development context. While direct experimental data remains limited, a combination of computational modeling and systematic experimental analysis using NMR, IR, and UV-Vis spectroscopy can provide a clear picture of the tautomeric preferences of this important molecule. This guide offers the necessary theoretical framework and practical protocols to empower researchers to confidently investigate and characterize the tautomeric landscape of AICN and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in the landscape of medicinal chemistry. Its unique physicochemical properties and synthetic versatility have established it as a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the imidazole core, detailing its fundamental properties, synthesis, biological activities, and the experimental methodologies crucial for the development of novel imidazole-based therapeutics.

Physicochemical Properties: The Key to Biological Versatility

The biological activity of the imidazole ring is intrinsically linked to its distinct electronic and structural features. It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1][2] The pKa of the conjugate acid is approximately 7.1, allowing it to be protonated at physiological pH, a feature critical for its role in enzyme catalysis, particularly in the amino acid histidine.[2] Conversely, the N-1 proton can be abstracted by a strong base, with a pKa of about 14.5.[2][3]

The imidazole ring is also highly polar and aromatic, with a significant dipole moment.[1][2] This polarity, coupled with its ability to act as both a hydrogen bond donor and acceptor, enables it to form multiple, strong interactions with biological targets such as enzymes and receptors.[4] These interactions are fundamental to the diverse pharmacological effects observed in imidazole-containing drugs.

Table 1: Key Physicochemical Properties of Imidazole

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₄N₂ | [1] |

| Molar Mass | 68.08 g/mol | N/A |

| Appearance | Colorless to pale yellow solid | [5] |

| pKa (conjugate acid) | 7.1 | [2] |

| pKa (N-H acidity) | 14.5 | [2][3] |

| Dipole Moment | 3.61 D | [1][2] |

| Solubility | Soluble in water and polar solvents | [1] |

| Aromaticity | Aromatic (6 π-electrons) | [1][2] |

Synthesis of the Imidazole Core: Classic and Modern Approaches

The construction of the imidazole ring is a well-established field in organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives.

The Debus-Radziszewski Imidazole Synthesis

One of the earliest and most fundamental methods is the Debus-Radziszewski synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia.[6][7][8] This one-pot reaction is highly efficient in terms of atom economy and is used commercially for the production of various substituted imidazoles.[8][9]

The Van Leusen Imidazole Synthesis

The Van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[10][11] In this reaction, TosMIC reacts with an aldimine in the presence of a base to form the imidazole ring.[12][13] A significant advantage of this method is its expansion into a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine, allowing for greater structural diversity in the final products.[10][11]

Microwave-Assisted Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[14][15] For imidazole synthesis, microwave irradiation significantly reduces reaction times, often improves yields, and allows for solvent-free conditions, making it an attractive and environmentally friendly approach.[16][17][18]

The Imidazole Pharmacophore in Drug Discovery

The imidazole nucleus is a constituent of numerous natural products, including the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems.[5][14] In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[4][19] Imidazole derivatives have been successfully developed as anticancer, antimicrobial, antifungal, anti-inflammatory, and antihypertensive agents.[20][21][22]

Anticancer Activity

Imidazole-based compounds exhibit potent anticancer activity through various mechanisms of action. They have been shown to act as inhibitors of crucial signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[23][24] Furthermore, some derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[24]

Table 2: In Vitro Anticancer Activity of Selected Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Compound 21 | A549 (Lung) | 0.29 | [24] |

| Compound 23 | HCT116 (Colon) | 0.057 | [24] |

| Compound 25 | SW620 (Colon) | 0.060 | [24] |

| Compound 35 | MCF-7 (Breast) | 3.37 | [24] |

| Compound 36 | MCF-7 (Breast) | 6.30 | [24] |

| Compound 5 | MCF-7 (Breast) | < 5 | [19] |

| Compound 5 | HCT-116 (Colon) | < 5 | [19] |

| Compound 5 | HepG2 (Liver) | < 5 | [19] |

| Compound 4k | MCF-7 (Breast) | 0.38 | [25] |

| NSC 771432 | A549 (Lung) | - | [26] |

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Antimicrobial and Antifungal Activity

The imidazole scaffold is a hallmark of many successful antifungal drugs, such as clotrimazole and ketoconazole.[27] These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[28] Imidazole derivatives also display significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often by interfering with DNA replication or cell wall synthesis.[27][29]

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |

| HL1 | Staphylococcus aureus | 625 | [27] |

| HL1 | MRSA | 1250 | [27] |

| HL2 | Staphylococcus aureus | 625 | [27] |

| HL2 | Escherichia coli | 2500 | [27] |

| Compound 3b | Bacillus subtilis | 4 | [30] |

| Compound 3b | Escherichia coli | 128 | [30] |

| EJMCh-13 | Staphylococcus aureus | 15.6 | [29] |

| EJMCh-9 | Staphylococcus epidermidis | <15.6 | [29] |

Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.

Key Signaling Pathways Targeted by Imidazole Derivatives

The anticancer effects of many imidazole-based compounds stem from their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a common feature of many cancers. Several imidazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing cancer cell death.[24]

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.

Modulation of the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer. Some pyridinyl imidazole compounds have been shown to inhibit Wnt/β-catenin signaling by interfering with β-catenin-dependent transcriptional activity, leading to a reduction in the expression of target genes that promote cell proliferation.[31][32]

Caption: Inhibition of Wnt/β-Catenin signaling by imidazole derivatives.

Essential Experimental Protocols

The discovery and development of novel imidazole-based drugs rely on robust and reproducible experimental methodologies for both their synthesis and biological evaluation.

General Protocol for Microwave-Assisted Imidazole Synthesis

This protocol provides a general framework for the three-component synthesis of polysubstituted imidazoles under microwave irradiation.

Caption: Workflow for Microwave-Assisted Imidazole Synthesis.

Detailed Steps:

-

Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1 mmol), 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), ammonium acetate (excess, e.g., 2.5-3 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) if required.[16] The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling point, polar solvent like ethanol.[14][16]

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 400 W) for a short duration (typically 4-10 minutes).[12][16]

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add cold water or ice to the mixture to precipitate the crude product.[14]

-

Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[4][14]

-

Characterization: Confirm the structure of the synthesized imidazole derivative using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[16]

Protocol for In Vitro Anticancer Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of novel compounds.

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Steps:

-

Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow the cells to attach.[23][33]

-

Compound Treatment: Prepare serial dilutions of the test imidazole compound in culture medium from a stock solution (typically in DMSO). The final DMSO concentration in the wells should be non-toxic (usually ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control with DMSO and untreated cells).[33]

-

Incubation: Incubate the plates for a period of 48 to 72 hours in a CO₂ incubator at 37°C.[23][33]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23][33]

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[33]

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[33]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[33]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Detailed Steps:

-

Preparation of Compound: Dissolve the imidazole compound in a suitable solvent (e.g., 10% DMSO) to create a stock solution.[27]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[27]

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterial strain equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[34]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[34]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27][35]

Conclusion

The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its unique combination of physicochemical properties, including its aromaticity, polarity, and hydrogen bonding capabilities, allows for fine-tuning of its interactions with a multitude of biological targets. The well-established and evolving synthetic methodologies provide medicinal chemists with the tools to create vast libraries of diverse imidazole derivatives for biological screening. As our understanding of the molecular basis of diseases deepens, the rational design of novel imidazole-based compounds targeting specific signaling pathways holds immense promise for the future of drug discovery. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this exceptional heterocyclic core.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 7. scribd.com [scribd.com]

- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 11. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. ijprajournal.com [ijprajournal.com]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

- 24. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 27. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 29. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]

- 32. researchgate.net [researchgate.net]

- 33. benchchem.com [benchchem.com]

- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 35. ijrpc.com [ijrpc.com]

Biological significance of 5-Amino-1H-imidazole-4-carbonitrile precursors

An In-depth Technical Guide on the Biological Significance of 5-Amino-1H-imidazole-4-carbonitrile Precursors

For Researchers, Scientists, and Drug Development Professionals

This compound (AICN), a pivotal heterocyclic compound, and its precursors stand at the crossroads of prebiotic chemistry, fundamental metabolic pathways, and modern pharmacology. As an isomer of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), AICN is a key intermediate in the proposed prebiotic synthesis of purines, such as adenine, a fundamental component of nucleic acids.[1][2][3] In contemporary biological systems, derivatives of the imidazole core are central to the de novo purine biosynthesis pathway, which produces the essential nucleotide building blocks for DNA and RNA. Furthermore, the versatile chemistry of the AICN scaffold has established it as a valuable building block in drug discovery, leading to the synthesis of novel therapeutic agents with significant antiviral and anticancer properties.[4][5][6] This guide provides a comprehensive overview of the biological significance of AICN precursors, detailing their role in prebiotic evolution, their function in metabolic signaling, and their application in the development of bioactive compounds.

Prebiotic Origins: The Role of AICN in the Synthesis of Purines

The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the advent of DNA. A critical question in origins of life research is the plausible prebiotic synthesis of RNA's constituent nucleobases. AICN is a central figure in one of the most widely accepted models for the abiotic formation of purines.

This process is thought to begin with the oligomerization of hydrogen cyanide (HCN), a molecule believed to be abundant on early Earth.[3][7] This oligomerization forms the HCN tetramer, diaminomaleonitrile (DAMN).[3] Through a photochemical rearrangement, DAMN is near-quantitatively converted to the more stable and structurally significant isomer, this compound (AICN).[1][3][8] AICN's structure is highly similar to that of adenine, and it serves as the direct precursor. The final step involves the reaction of AICN with another molecule of HCN, a process catalyzed by water or ammonia, to form adenine.[1] This pathway represents a robust and plausible route for the emergence of a key component of genetic material under prebiotic conditions.[2][7]

Caption: Prebiotic pathway from Hydrogen Cyanide (HCN) to purines via AICN.

Metabolic Significance: Imidazole Derivatives in De Novo Purine Biosynthesis

In modern organisms, the synthesis of purine nucleotides occurs through the de novo pathway, a highly conserved metabolic process. While AICN itself is not a direct intermediate, its structural analogues, specifically 5-aminoimidazole ribonucleotides, are crucial components of this pathway. The process begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Key steps involving imidazole derivatives include:

-

Step 6: The formation of 5-aminoimidazole ribonucleotide (AIR) via an ATP-dependent dehydration and ring closure, catalyzed by AIR synthetase.[9]

-

Step 7: The carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR).[9]

-

Step 8 & 9: The conversion of CAIR to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) through a two-step process involving the intermediate N-succinylo-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR).[9][10]

-

Step 10 & 11: The final two steps of the pathway are catalyzed by the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase), which converts AICAR into IMP.[11][12]

The intermediate AICAR can also be generated from the salvage pathway by the phosphorylation of AICA-riboside (AICAr), a cell-permeable compound often used experimentally to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][13] This links the de novo purine pathway to broader cellular signaling networks, including insulin signaling.[11][14]

Caption: Imidazole intermediates in the de novo purine biosynthesis pathway.

Applications in Drug Discovery and Development

The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[15] AICN and its precursors are versatile building blocks for synthesizing a wide range of bioactive molecules, including antiviral and anticancer agents.[5][16][17]

Antiviral Activity

Recent studies have demonstrated that AICN derivatives decorated with α-amino acid side-chains exhibit significant activity against the Influenza A virus.[4][18] These compounds are synthesized through a multicomponent, microwave-assisted reaction. The subsequent annulation of these imidazole derivatives with formic acid yields purine analogues that also show antiviral properties.[4][18] The proposed mechanism of action involves the impairment of viral budding from host cells, preventing the spread of the infection.[18]

| Compound | R Group (Amino Acid Side-Chain) | IC₅₀ (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |

| 4a | Glycine | 0.85 | >100 | >117.6 |

| 4b | Alanine | 1.1 | >100 | >90.9 |

| 4c | Valine | 1.5 | >100 | >66.6 |

| 4d | Serine | 0.65 | >100 | >153.8 |

| 4e | Phenylalanine | 0.52 | 85 | 163.4 |

| 4f | Tyrosine | 0.48 | 80 | 166.6 |

| 6a | Glycine | 2.5 | >100 | >40.0 |

| 6b | Alanine | 3.1 | >100 | >32.2 |

| 6c | Valine | 3.8 | >100 | >26.3 |

| 6d | Serine | 1.9 | >100 | >52.6 |

| 6e | Phenylalanine | 1.5 | >100 | >66.6 |

| 6f | Tyrosine | 1.7 | >100 | >58.8 |

| Data sourced from Bizzarri et al., 2021.[18] | ||||

| [a] IC₅₀: 50% inhibitory concentration. [b] CC₅₀: 50% cytotoxic concentration. [c] SI: Selectivity Index (CC₅₀/IC₅₀). |

Anticancer and Other Therapeutic Applications

The AICN scaffold is a key intermediate in the synthesis of various pharmaceuticals.[5] For instance, 5-Amino-1H-imidazole-4-carboxamide is an intermediate in the synthesis of the chemotherapy drug Temozolomide.[6][16] Furthermore, derivatives like AICAr that activate AMPK are under intense investigation for treating metabolic diseases and cancer, as AMPK activation can inhibit cell growth and proliferation in various cancer cell lines.[11][13]

Caption: Workflow for the synthesis of bioactive AICN and purine derivatives.

Experimental Protocols

The following protocols are based on methodologies reported for the synthesis of bioactive imidazole and purine derivatives with anti-influenza activity.[4][18]

General Procedure for the Synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (e.g., Compounds 4a-f)

-

Preparation of Aminomalononitrile (AMN): To a solution of aminomalononitrile p-toluenesulfonate (1.0 eq, e.g., 5.9 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add triethylamine (1.2 eq, e.g., 7.1 mmol).

-

Stirring: Stir the resulting mixture at room temperature for 30 minutes.

-

Addition of Reagents: To the solution, add trimethyl orthoacetate (1.2 eq, e.g., 7.1 mmol) and the desired α-amino acid methyl ester derivative (1.2 eq, e.g., 7.1 mmol).

-

Microwave Irradiation: Place the reaction mixture in a microwave synthesizer and irradiate at a specified temperature and time (e.g., 120 °C for 30 minutes) to drive the reaction to completion.

-

Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) spectroscopy and mass spectrometry.

General Procedure for the Annulation to 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones (e.g., Compounds 6a-f)

-

Reaction Setup: Dissolve the synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivative (1.0 eq) in an excess of formic acid, which acts as both the C-1 donor reagent and the solvent.

-

Heating: Heat the reaction mixture under reflux for a specified period (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.

-

Purification: Purify the resulting crude product by crystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure purine derivative.

-

Characterization: Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Conclusion

This compound and its precursors are molecules of profound biological importance. Their story spans from the origins of life, where they likely played a crucial role in the prebiotic synthesis of the first genetic molecules, to the core of modern metabolism as integral components of the de novo purine biosynthesis pathway.[3][9] Today, their significance extends into the realm of medicinal chemistry, where the AICN scaffold provides a fertile ground for the discovery and development of new therapeutic agents to combat viral infections and other diseases.[4][5] The continued exploration of the chemistry and biology of these imidazole derivatives promises to yield further insights into fundamental biological processes and to provide novel solutions for human health challenges.

References

- 1. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenine formation in a prebiotic scenario | Poster Board #966 - American Chemical Society [acs.digitellinc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound|CAS 5098-11-3 [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. books.rsc.org [books.rsc.org]

- 9. columbia.edu [columbia.edu]

- 10. Preparation of 5-amino-4-imidazole-N-succinocarboxamide ribotide, 5-amino-4-imidazole-N-succinocarboxamide riboside and succinyladenosine, compounds usable in diagnosis and research of adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human 5-aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase. A bifunctional protein requiring dimerization for transformylase activity but not for cyclohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. nbinno.com [nbinno.com]

- 17. ijrar.org [ijrar.org]

- 18. pubs.rsc.org [pubs.rsc.org]

5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide to Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety, handling, and storage guidelines for 5-Amino-1H-imidazole-4-carbonitrile (CAS No: 5098-11-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5098-11-3 | [2][3] |

| Molecular Formula | C₄H₄N₄ | [2][3] |

| Molecular Weight | 108.10 g/mol | [2][3] |

| Appearance | Solid, powder, or crystal | [1][2] |

| Melting Point | 114-133 °C | [1][2][4] |

| Synonyms | 4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-4-cyanoimidazole | [2] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the risk of serious eye damage.[2][3]

GHS Classification:

Signal Word: Danger[2]

Hazard Statements:

Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.

| Code | Statement | Reference |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [2] |

| P270 | Do not eat, drink or smoke when using this product. | [2][5] |

| P271 | Use only outdoors or in a well-ventilated area. | [5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |

| P301+P310+P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [4][5] |

| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [4] |

| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [4][5] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | [4][5] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][5] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][4][5] |

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity

The assessment of acute oral toxicity is typically conducted using one of the following OECD guidelines: 401, 420, 423, or 425. These studies provide information on the health hazards likely to arise from a single, short-term oral exposure to the substance.

Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):

-

Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification purposes.[6]

-

Animal Model: The preferred species is the rat. Healthy, young adult animals of a single sex (typically females) are used in each step.[6]

-

Dose Administration: The test substance is administered in a single dose via gavage. Animals are fasted prior to dosing.[6]

-

Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on the anticipated toxicity of the substance.[6]

-

Procedure:

-

Three animals are used in the first step.

-

The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the dose for the next step is lowered.

-

If no mortality occurs, the dose is increased.

-

-

This process is continued until the criteria for classification are met.

-

-

Observations: Animals are observed for signs of toxicity and mortality, with special attention during the first 4 hours and daily thereafter for a total of 14 days. Body weight is recorded weekly.[7]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

Serious Eye Damage/Eye Irritation

The potential for a substance to cause eye irritation or damage is assessed using OECD Guideline 405.

Methodology (Based on OECD Guideline 405 - Acute Eye Irritation/Corrosion):

-

Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is then evaluated.[8]

-

Animal Model: The albino rabbit is the preferred laboratory animal.[3]

-

Dose Administration: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[3]

-

Procedure:

-

Initially, a single animal is tested.

-

If a corrosive or severe irritant effect is observed, no further testing is necessary.

-

If the initial test results in an irritant or negative response, the response is confirmed using up to two additional animals.[8]

-

-

Observations: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[8] Ocular lesions (in the cornea, iris, and conjunctiva) are scored at each observation point.

-

Classification: The classification of the substance is based on the severity and reversibility of the observed eye lesions.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid measures should be taken.

| Exposure Route | First-Aid Measures | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [9][10] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse. | [9] |

| Inhalation | Remove to fresh air. If exposed or concerned, get medical advice/attention. | [8][10] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [4][9] |

Accidental Release and Disposal

In the case of a spill or accidental release, follow these procedures to mitigate the hazard.

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[9]

Storage Guidelines

Proper storage is essential for maintaining the stability and quality of this compound.

-

Conditions: Store in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigeration at 2-8°C.

-

Container: Keep the container tightly closed.[4]

-

Incompatibilities: Keep away from strong oxidizing agents.[9]

-

Storage Class: Combustible Solids (Storage Class 11).[2]

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. dep.nj.gov [dep.nj.gov]

Methodological & Application

Detailed protocol for the synthesis of 5-Amino-1H-imidazole-4-carbonitrile from diaminomaleonitrile.

Application Note: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile

Introduction this compound (AICN) is a pivotal intermediate in the synthesis of purines and other heterocyclic compounds essential for pharmaceutical and prebiotic chemistry research.[1][2] Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and common precursor for producing AICN and other nitrogen-containing heterocycles like pyrimidines, pyrazines, and imidazoles.[1][3] This document outlines a detailed protocol for the synthesis of AICN from DAMN, focusing on a common method involving cyclization with formamide.

Safety Precautions

Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents. Diaminomaleonitrile is harmful if swallowed, inhaled, or in contact with skin.[4] It may also cause irritation to the skin, eyes, and respiratory tract.[5][6] Metabolism of DAMN may release cyanide, which can lead to severe health issues.[5]

Personal Protective Equipment (PPE):

-

Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[5]

-

Wear suitable protective gloves and clothing to prevent skin exposure.[5][6]

-

Use a NIOSH-approved respirator, especially when handling the powder form, to avoid inhalation.[5][6]

Handling and Storage:

-

All manipulations should be performed in a well-ventilated fume hood.[4][7]

-

Avoid generating dust.[5]

-

Store DAMN in a tightly sealed container in a cool, dry place, protected from light and away from incompatible substances like strong acids and oxidizing agents.[5][6]

Reaction Scheme

The synthesis involves a two-step process. First, diaminomaleonitrile reacts with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate. This intermediate then undergoes a base-catalyzed intramolecular cyclization to yield this compound.[8]

Experimental Protocol

This protocol is adapted from established industrial synthesis methods.[8]

Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)formamidine Intermediate

-

Under an inert atmosphere (e.g., argon), add tetrahydrofuran (THF), diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.[8]

-

Cool the reaction mixture to 0°C using an ice bath.[8]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining the temperature.[8]

-

After the addition is complete, allow the reaction to proceed for several hours. Monitor the reaction's progress by sampling periodically until the starting material (diaminomaleonitrile) is consumed.[8]

Step 2: Cyclization to this compound

-

In a separate reaction vessel, prepare an aqueous solution of sodium hydroxide (NaOH).[8]

-

Add the intermediate product from Step 1 to the NaOH solution.[8]

-

Heat the mixture to approximately 95-100°C and maintain this temperature for 2-3 hours to facilitate the ring-closure reaction.[8][9]

-

Monitor the completion of the reaction.

-

Once the reaction is complete, cool the mixture to room temperature.[8]

-

The product can then be isolated, purified (e.g., by recrystallization), and dried.

Data Presentation

The following table summarizes the typical quantitative data for this synthesis on a laboratory scale.

| Parameter | Value | Reference |

| Reactants | ||

| Diaminomaleonitrile (DAMN) | 1.0 eq | [8] |

| Formamide | 1.5 eq | [8] |

| Phosphorus Oxychloride (POCl₃) | 1.5 eq | [8] |

| Sodium Hydroxide (NaOH) | (Varies) | [8] |

| Reaction Conditions | ||

| Step 1 Temperature | 0-5°C | [8][9] |

| Step 1 Duration | ~2 hours | [8][9] |

| Step 2 Temperature | 95-100°C | [8][9] |

| Step 2 Duration | ~3 hours | [8][9] |

| Yield | ||

| Expected Yield | 85-95% | [9] |

Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis of AICN from DAMN.

Reaction Mechanism Overview

Caption: Simplified reaction mechanism for AICN synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 9. This compound|CAS 5098-11-3 [benchchem.com]

Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazoles from 5-Amino-1H-imidazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

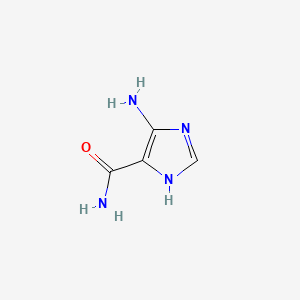

5-Amino-1H-imidazole-4-carbonitrile is a versatile precursor in the synthesis of a wide array of substituted imidazole derivatives, which are pivotal scaffolds in medicinal chemistry and drug development. The inherent reactivity of the amino and nitrile functionalities allows for diverse chemical transformations, making it a valuable starting material for generating libraries of bioactive compounds. This document provides detailed application notes and a protocol for a one-pot synthesis of 5-amino-1H-imidazole-4-carboxamide, a key intermediate in the synthesis of purine analogs and other pharmaceutically relevant molecules. This conversion represents a functional group transformation at the 4-position of the imidazole ring, yielding a substituted imidazole.

The protocol described herein is a representative method that leverages the reactivity of the nitrile group in this compound. While direct one-pot multi-component reactions to extensively substitute the imidazole ring from this starting material are not widely reported, the functionalization of the existing scaffold in a single step is a practical and efficient synthetic strategy.

Key Applications of Substituted Imidazoles Derived from this compound

Substituted imidazoles are integral components in a vast range of therapeutic agents. The derivatives synthesized from this compound are particularly significant as precursors to:

-

Purine Analogs: These compounds are fundamental in the development of antiviral and anticancer drugs.

-

Enzyme Inhibitors: The imidazole scaffold can be elaborated to target specific enzyme active sites.

-

Agrochemicals: Certain substituted imidazoles exhibit potent herbicidal and fungicidal activities.

One-Pot Synthesis of 5-Amino-1H-imidazole-4-carboxamide

This protocol details the hydrolysis of the nitrile group of this compound to a carboxamide in a one-pot reaction. This transformation is a key step in the synthesis of various biologically active molecules.

Reaction Principle

The nitrile group of this compound can be hydrolyzed to a primary amide under either acidic or basic conditions. The choice of catalyst and reaction conditions can influence the reaction rate and yield. This protocol utilizes a base-catalyzed hydrolysis.

Experimental Protocol

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl) for neutralization

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard glassware for workup and purification

-

Filter funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 9.25 mmol).

-

Solvent Addition: To the flask, add a mixture of ethanol (20 mL) and water (10 mL).

-